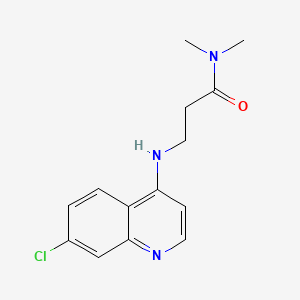

Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl-

Description

Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- (molecular formula: C₁₄H₁₆ClN₃O; monoisotopic mass: 277.09818 Da) is a quinoline-based amide derivative with a 7-chloro substituent on the quinoline core and an N,N-dimethylpropionamide side chain at the 4-amino position .

Properties

CAS No. |

80008-13-5 |

|---|---|

Molecular Formula |

C14H16ClN3O |

Molecular Weight |

277.75 g/mol |

IUPAC Name |

3-[(7-chloroquinolin-4-yl)amino]-N,N-dimethylpropanamide |

InChI |

InChI=1S/C14H16ClN3O/c1-18(2)14(19)6-8-16-12-5-7-17-13-9-10(15)3-4-11(12)13/h3-5,7,9H,6,8H2,1-2H3,(H,16,17) |

InChI Key |

DTWBXSUTUZXLEE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCNC1=C2C=CC(=CC2=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the 7-Chloro-4-Quinolylamino Intermediate

A key precursor is 7-chloro-4-quinolinamine or its derivatives. The preparation of such quinoline derivatives is well-documented:

Nucleophilic substitution on 4,7-dichloroquinoline : Reaction with 1,3-propanediamine in ethanol at 80 °C for 3 hours yields N1-(7-chloroquinolin-4-yl)propane-1,3-diamine with approximately 80% yield. This reaction proceeds via nucleophilic aromatic substitution at the 4-chloro position while retaining the 7-chloro substituent.

The intermediate amine can be purified by extraction with hot ethyl acetate and drying over anhydrous sodium sulfate.

Formation of the Propionamide Moiety via Aza-Michael Addition

The propionamide segment linked to the quinoline amine is commonly introduced via aza-Michael addition of amines to acrylamide derivatives:

Aromatic amines react with acrylamide in aqueous carbonate solutions at elevated temperatures (e.g., 100 °C for 20 hours) to yield 3-(phenylamino)propionamide derivatives with moderate yields (~56%).

The reaction mechanism involves nucleophilic attack of the amine nitrogen on the β-carbon of acrylamide, forming the propionamide linkage.

Post-reaction workup includes extraction with ethyl acetate, washing with saturated brine, drying, and purification by column chromatography.

This method is noted for its broad substrate applicability, selectivity for monoalkylation, and environmental friendliness.

N,N-Dimethylation of the Amide Nitrogen

To achieve the N,N-dimethyl substitution on the propionamide nitrogen, methylation strategies are employed:

Direct methylation of amide nitrogens is challenging due to their low nucleophilicity; however, reductive amination or methylation using reagents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions can be adapted.

Alternatively, the use of N,N-dimethyl acrylamide as the Michael acceptor in the aza-Michael addition step can introduce the dimethyl substitution directly, streamlining synthesis.

Specific literature on the exact N,N-dimethylation in this compound is sparse, but related synthetic routes suggest these approaches are viable.

Representative Synthetic Scheme (Hypothetical)

Analytical Characterization and Purification

Purification is generally achieved by column chromatography using ethyl acetate/n-hexane mixtures as eluents.

Structural confirmation employs techniques such as proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS).

Spectroscopic data confirm the presence of quinoline aromatic protons, amide protons, and methyl groups on the nitrogen.

Research Findings and Optimization Notes

The aza-Michael addition method offers a mild and environmentally friendly route with good selectivity and substrate scope.

Reaction times and temperatures are critical; prolonged heating at 100 °C for 20 hours ensures completion.

Using carbonate buffers aids in maintaining mild basic conditions favorable for nucleophilic additions.

The nucleophilic substitution on dichloroquinoline derivatives is efficient and high-yielding, providing a reliable route to the quinoline amine intermediate.

The overall synthetic route can be adapted for scale-up due to its simplicity and use of common reagents.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(7-Chloro-4-quinolylamino)-N,N-dimethylpropionamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

Scientific Research Applications

3-(7-Chloro-4-quinolylamino)-N,N-dimethylpropionamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic infections.

Industry: The compound is used in the development of various chemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(7-Chloro-4-quinolylamino)-N,N-dimethylpropionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain parasites by interfering with their metabolic processes. It may also exert its effects by binding to specific receptors or enzymes, thereby disrupting the normal function of the target organism.

Comparison with Similar Compounds

Key Compounds:

- (E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o)

- N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

- N,N’-Hexamethylene bis[3-(3-t-butyl-4-hydroxy-5-methylphenyl)propionamide]

Structural and Functional Differences:

Key Observations:

- Halogen Effects: The 7-chloro substituent in the target compound and N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide enhances electrophilicity and binding to biological targets, whereas bromo-substituted analogs (e.g., 6o) may exhibit altered pharmacokinetics due to halogen size .

- Synthetic Efficiency: Morpholine-containing quinoline derivatives achieve higher yields (77–92%) via SNAr reactions , whereas bromo-quinoline acrylamides require multistep routes with moderate yields (53–72%) .

Non-Quinoline Amide Derivatives

Key Compounds:

- N,N-Dimethylpropionamide (CAS 758-96-3)

- Marine Dipeptide (Compound 5)

Key Observations:

- The target compound’s quinoline core distinguishes it from simpler amides like N,N-dimethylpropionamide, which lacks bioactivity and is used industrially as a solvent .

- Marine dipeptides (e.g., compound 5) share the N,N-dimethylpropionamide group but are structurally unrelated to quinolines, highlighting the versatility of the amide moiety in diverse chemical contexts .

Physicochemical and Pharmacokinetic Comparison

Lipinski’s rule parameters for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (molecular weight: ~380 Da, logP: ~3.5) suggest favorable oral bioavailability , while the target compound’s lower molecular weight (277 Da) and logP (predicted ~2.8) may further enhance drug-likeness. In contrast, hindered phenol propionamides (e.g., N,N’-Hexamethylene derivatives) exhibit high molecular weights (>500 Da), limiting their applicability to non-pharmacological uses like polymer stabilization .

Biological Activity

Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl-, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- is with a molecular weight of approximately 220.69 g/mol. The presence of a chloro group and a quinoline moiety suggests potential interactions with biological macromolecules such as DNA and proteins.

DNA Intercalation

One of the primary mechanisms through which quinoline derivatives exert their biological effects is DNA intercalation. The planar structure of the quinoline ring allows it to insert between base pairs in the DNA helix, disrupting replication and transcription processes. This mechanism has been observed in various studies involving similar compounds, indicating a potential pathway for Propionamide's activity against bacterial and viral pathogens .

Antimicrobial Activity

Research has indicated that derivatives of quinoline possess significant antimicrobial properties. For instance, studies have shown that modifications to the quinoline structure can enhance antibacterial activity against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli. The specific substitution pattern in Propionamide may influence its efficacy against these pathogens.

Antimalarial Activity

Recent investigations into the antimalarial properties of quinoline derivatives have revealed promising results. Compounds similar to Propionamide have demonstrated potent activity against drug-resistant strains of malaria parasites. For example, studies reported that certain structural modifications in the quinoline scaffold significantly increased potency against multi-drug resistant strains .

Case Study: Efficacy Against Acinetobacter baumannii

A notable study evaluated the effectiveness of various quinoline derivatives, including those structurally related to Propionamide, against A. baumannii. The findings indicated that these compounds could significantly reduce bacterial load in vivo, suggesting that they may serve as effective treatments for infections caused by this pathogen .

Table 1: Biological Activity Summary

| Activity | Efficacy | Pathogen | Reference |

|---|---|---|---|

| Antibacterial | High | A. baumannii | |

| Antimalarial | Moderate to High | Plasmodium falciparum | |

| DNA Intercalation | Confirmed | Various |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Substituents | Activity |

|---|---|---|

| Propionamide, 3-(7-chloro-4-quinolylamino)-N,N-dimethyl- | 7-Chloro, Dimethyl | Antimicrobial |

| 7-Chloroquinoline | - | Antimalarial |

| Amsacrine | - | Anticancer |

Q & A

Q. Key Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry (e.g., quinoline C-4 substitution) and dimethylation .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- HPLC-PDA : Assess purity (>95% for biological assays) .

Advanced: How can competing side reactions during the coupling of the quinoline and propionamide moieties be minimized?

Answer:

Optimize reaction parameters:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Catalyst Screening : Employ Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for efficient cross-coupling .

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, Pd(OAc)₂, 80°C | 74 | 92 |

| DMSO, PdCl₂, 100°C | 61 | 85 |

| Toluene, CuI, 120°C | 24 | 70 |

Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

Answer:

- Quinoline Amino Group (C-4) : Susceptible to electrophilic substitution (e.g., acylations).

- Propionamide Carbonyl : Participates in nucleophilic additions (e.g., Grignard reactions).

- N,N-Dimethyl Groups : Resist further alkylation but can undergo oxidation to N-oxide derivatives .

Derivatization Example :

Oxidation of the quinoline ring with KMnO₄ yields 7-chloro-4-quinolinone, enabling further functionalization .

Advanced: How can researchers resolve contradictory biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

Answer:

- Comparative Assay Design : Test the compound in parallel assays (e.g., isolated enzyme vs. whole-cell lysates) to identify off-target effects .

- Metabolite Profiling : Use LC-MS to detect active metabolites in cell-based systems that may explain discrepancies .

- Computational Docking : Model interactions with target proteins (e.g., malaria PfATP4) to rationalize activity variations .

Basic: What spectroscopic signatures distinguish the 7-chloro-4-quinolylamino moiety in IR and UV-Vis spectra?

Answer:

- UV-Vis : Strong absorbance at 270–290 nm (quinoline π→π* transitions) and 340–360 nm (n→π* of the amino group) .

- IR : Stretching vibrations at 1650 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N quinoline), and 750 cm⁻¹ (C-Cl) .

Advanced: What strategies are effective for improving the compound’s solubility without compromising bioactivity?

Answer:

- Prodrug Design : Introduce phosphate or PEG groups at the propionamide carbonyl, which hydrolyze in vivo .

- Co-Crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin to enhance aqueous solubility .

- Ionizable Groups : Replace N,N-dimethyl with morpholino or piperazine to adjust pKa .

Basic: How is the compound’s stability under varying pH and temperature conditions characterized?

Answer:

- pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC. Stable at pH 4–7 but hydrolyzes in acidic/basic conditions .

- Thermal Analysis : DSC/TGA reveals decomposition >200°C, suggesting solid-state stability at room temperature .

Advanced: What mechanistic insights explain its selectivity for parasitic vs. mammalian targets (e.g., in antimalarial research)?

Answer:

- Targeted Binding : The 7-chloro group selectively inhibits Plasmodium PfATP4 over mammalian Na⁺/K⁺-ATPase due to steric and electrostatic complementarity .

- Resistance Studies : Serial passage experiments with P. falciparum identify mutations (e.g., PfATP4-L263V) that reduce binding affinity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coat, and fume hood to prevent dermal/airway exposure.

- Waste Disposal : Incinerate at >1000°C to avoid environmental release of chlorinated byproducts .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties (e.g., CYP450 metabolism)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.